molecular formula C22H16ClN3O3S B12154180 (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12154180
M. Wt: 437.9 g/mol
InChI Key: WXQFARYPACJZDJ-UNOMPAQXSA-N
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Description

The compound (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorobenzyl and prop-2-en-1-yloxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the thiazolo[3,2-b][1,2,4]triazine core.

    Formation of the Benzylidene Group: This step involves the condensation of a benzaldehyde derivative with the thiazolo[3,2-b][1,2,4]triazine core.

    Introduction of the Prop-2-en-1-yloxy Group: This can be achieved through etherification reactions, where an appropriate alkylating agent reacts with the hydroxyl group on the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry techniques can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl and prop-2-en-1-yloxy groups, in particular, enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H16ClN3O3S/c1-2-11-29-16-9-7-14(8-10-16)12-19-21(28)26-22(30-19)24-20(27)18(25-26)13-15-5-3-4-6-17(15)23/h2-10,12H,1,11,13H2/b19-12-

InChI Key

WXQFARYPACJZDJ-UNOMPAQXSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

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